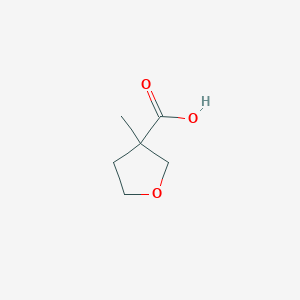

3-Methyltetrahydrofuran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZNEKJUIYLHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158760-45-2 | |

| Record name | 3-methyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the vast arsenal of chemical building blocks, saturated heterocyclic compounds play a crucial role due to their ability to introduce three-dimensional complexity and fine-tune physicochemical properties. 3-Methyltetrahydrofuran-3-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 1158760-45-2 , has emerged as a significant chiral synthon.[1][2] Its rigid tetrahydrofuran core, coupled with a strategically positioned carboxylic acid and a methyl group at a quaternary center, offers a unique combination of features for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, analytical characterization, and its applications as a valuable intermediate in pharmaceutical research and development. The information presented herein is intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. The (S)-enantiomer of this compound is also commercially available under the CAS number 2322930-18-5.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1158760-45-2 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [2][4] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Purity | ≥ 97% | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1(C(=O)O)CCOC1 | [2] |

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to substituted tetrahydrofurans have been reported, this section details a plausible and efficient method for the preparation of this compound. The described protocol is based on established organic chemistry principles for the construction of such scaffolds.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually approached through the cyclization of a suitably functionalized precursor. A logical strategy involves the intramolecular Williamson ether synthesis of a γ-halo-α-methyl-α-hydroxy ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(bromomethyl)-2-hydroxypropanoate

-

Reaction Setup: To a solution of ethyl 2-methylacetoacetate (1.0 eq) in a suitable solvent such as methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Stir the reaction mixture for 2 hours at the same temperature.

-

Work-up: Quench the reaction by the slow addition of acetone, followed by water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-methylbutanoate.

-

Halogenation: Dissolve the crude alcohol in dichloromethane. Add N-bromosuccinimide (1.2 eq) and a catalytic amount of a radical initiator such as AIBN. Reflux the mixture for 4 hours.

-

Purification: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product, ethyl 2-(bromomethyl)-2-hydroxypropanoate, is used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methyltetrahydrofuran-3-carboxylate

-

Reaction Setup: To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of crude ethyl 2-(bromomethyl)-2-hydroxypropanoate from the previous step in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford ethyl 3-methyltetrahydrofuran-3-carboxylate.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 3-methyltetrahydrofuran-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Analytical Characterization: Spectroscopic Insights

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the diastereotopic protons of the two methylene groups in the tetrahydrofuran ring (multiplets), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon, the methyl carbon, the two methylene carbons of the ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from several key features:

-

Chiral Scaffold: The quaternary stereocenter provides a rigid framework for the introduction of chirality into a target molecule, which is often crucial for biological activity.

-

Versatile Handle: The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.

-

Improved Physicochemical Properties: The tetrahydrofuran moiety can enhance the solubility and metabolic stability of a drug candidate compared to more lipophilic aromatic rings.

This building block is particularly useful in the synthesis of compounds targeting enzymes and receptors where a specific three-dimensional orientation of functional groups is required for binding. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been explored for their potential as antithrombotic agents.[5]

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound (CAS: 1158760-45-2) is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its unique structural features and reactive functionality make it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

-

ChemWhat. 3-methyl-tetrahydrofuran-3-carboxylic acid cas no.1158760-45-2. [Link]

- Google Patents.

- Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Changzhou Extraordinary Pharmatech co.,LTD. EP-Directory listing-Product Center. [Link]

- Google Patents.

-

ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

-

MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]

-

PubChem. 3-Methyltetrahydrofuran. [Link]

-

ResearchGate. Synthesis and characterization of new type polytetrahydrofuran polyol. [Link]

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

- Google Patents. Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.

- Patsnap. Novel method for preparing S-3-hydroxytetrahydrofuran.

-

ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97% | CAS: 1158760-45-2 | AChemBlock [achemblock.com]

- 3. 2322930-18-5|(S)-3-Methyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. sibian.lookchem.com [sibian.lookchem.com]

- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyltetrahydrofuran-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyltetrahydrofuran-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Recognizing the critical role that properties such as acidity (pKa), lipophilicity (logP), and solubility play in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical methodologies for the characterization of this and similar molecules. In the absence of extensive publicly available experimental data for this specific molecule, this guide also incorporates predicted values from validated computational models, providing a robust starting point for laboratory investigation.

Introduction: The Significance of this compound in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. Its favorable metabolic stability, ability to engage in hydrogen bonding, and capacity to impart desirable conformational constraints make it an attractive building block. The introduction of a carboxylic acid group, as seen in this compound, offers a handle for modulating solubility, engaging with biological targets through ionic interactions, and fine-tuning the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.

The carboxylic acid functional group is a cornerstone in drug design, with over a quarter of all commercialized pharmaceuticals containing this moiety.[1] However, its presence can also introduce challenges, such as metabolic liabilities and limited passive diffusion across biological membranes.[2] The strategic placement of this group on a substituted THF ring, as in the case of this compound, represents a nuanced approach to balancing these competing factors. Understanding the fundamental physicochemical properties of this specific scaffold is therefore paramount for its effective deployment in drug discovery programs.

This guide will delve into the critical physicochemical parameters of this compound, providing not only their values (experimental where available, and predicted otherwise) but also detailed, field-proven protocols for their empirical determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the core properties of this compound.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| CAS Number | 1158760-45-2 | [4] |

Acidity (pKa): The Cornerstone of Ionization

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, permeability, receptor binding, and metabolic stability. For a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Predicted pKa Value

Due to the absence of publicly available experimental data, the pKa of this compound has been predicted using computational models. These models leverage extensive databases of known pKa values and employ sophisticated algorithms, including quantum mechanics and machine learning, to estimate the pKa of novel compounds.[5]

| Parameter | Predicted Value |

| pKa | ~4.5 - 5.0 |

Disclaimer: This value is an in-silico prediction and should be confirmed experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and reliability.[6] The methodology involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the pH.

Methodology Workflow:

Figure 1: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to a concentration of approximately 1-10 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though it's crucial to note that this will yield an apparent pKa (pKaapp) that may differ from the purely aqueous value.[6]

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer. Add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[7]

-

Data Recording: Record the pH value and the corresponding volume of titrant added. Continue the titration until the pH has passed the expected pKa by at least 1.5-2 pH units.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[8] For more precise calculations, specialized software can be used to analyze the titration curve.

Lipophilicity (logP): A Measure of Fat-Liking Tendencies

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted logP Value

As with pKa, a predicted logP value for this compound is provided here based on computational models that analyze molecular structure and fragment contributions.[9]

| Parameter | Predicted Value |

| logP | ~0.5 - 1.0 |

Disclaimer: This value is an in-silico prediction and should be confirmed experimentally.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct way to measure logP.[10] It involves partitioning the compound between two immiscible phases (n-octanol and water) and then measuring the concentration of the compound in each phase.

Methodology Workflow:

Figure 2: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and water. The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Cap the vessel and shake it gently for a sufficient period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium. Centrifugation may be required to fully separate the phases.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate, absorption, and ultimately, its bioavailability. Poor solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.

Predicted Aqueous Solubility

Computational tools can provide an estimate of a compound's intrinsic aqueous solubility.

| Parameter | Predicted Value |

| Aqueous Solubility | Moderately Soluble |

Disclaimer: This value is an in-silico prediction and should be confirmed experimentally.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Solubility can be measured under kinetic or thermodynamic conditions, each providing different but complementary insights. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[11]

Methodology Workflow:

Figure 3: Comparison of kinetic and thermodynamic solubility assay workflows.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. Alternatively, high-speed centrifugation can be used, with the supernatant being carefully collected.

-

Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. HPLC with UV detection is the most common and reliable method for quantification. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.

Spectral Characterization

-

¹H NMR: Expected signals would include those for the methyl group (a singlet), the methylene protons of the THF ring (complex multiplets), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Key signals would correspond to the quaternary carbon bearing the methyl and carboxyl groups, the methyl carbon, the two distinct methylene carbons of the THF ring, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: A characteristic broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm⁻¹, along with a strong C=O stretching absorption around 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more commonly in soft ionization techniques like electrospray, the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

Conclusion and Future Directions

This compound is a molecule with significant potential in the landscape of modern drug discovery. This guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While a reliance on predictive models has been necessary due to the current scarcity of public experimental data, the detailed protocols provided herein offer a clear path for researchers to empirically validate these predictions and further characterize this promising scaffold. As the use of such building blocks continues to grow, the generation and dissemination of robust experimental data will be crucial for accelerating the design of the next generation of therapeutics.

References

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD | Request PDF. ResearchGate. [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Institutes of Health. [Link]

-

pKa Prediction. Rowan. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]

-

3-Methyltetrahydrofuran | C5H10O | CID 98230. PubChem. [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

Sources

- 1. 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pKa Prediction | Rowan [rowansci.com]

- 4. Furan, tetrahydro-3-methyl- [webbook.nist.gov]

- 5. 3-AMino-3-Methyl-tetrahydrofuran(1158760-25-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1158760-45-2|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Structural Analysis of 3-Methyltetrahydrofuran-3-carboxylic acid

Introduction

Substituted tetrahydrofurans (THFs) are prevalent structural motifs found in a wide array of natural products and biologically active molecules, exhibiting diverse activities including antitumor, antimicrobial, and antiprotozoal properties.[1] The precise structural characterization of these molecules is paramount for understanding their function and for quality control in drug development and chemical synthesis.[2] 3-Methyltetrahydrofuran-3-carboxylic acid is a chiral substituted THF derivative of interest as a potential building block in organic synthesis.[3]

This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound. We will delve into the core analytical methodologies, explaining not just the "how" but the "why" behind experimental choices. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical & Spectroscopic Characterization

A robust structural analysis begins with an understanding of the molecule's fundamental properties and a survey of its spectroscopic fingerprints.

Physicochemical Properties

The initial step involves compiling the basic chemical data for the target analyte. This information is crucial for selecting appropriate solvents, interpreting mass spectrometry data, and understanding the molecule's general behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | Calculated |

| Molecular Weight | 130.14 g/mol | Calculated |

| CAS Number | 1158760-45-2 | [4] |

| Structure |  | - |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by features from the carboxylic acid and the ether linkage.

Expert Insight: The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which often overlaps with C-H stretches.[5] This broadness is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[6]

Key Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3300-2500 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad |

| ~2950 | Alkyl (C-H) | Stretch | Medium, Sharp (on top of O-H) |

| 1760-1690 | Carbonyl (C=O) | Stretch | Strong, Sharp |

| 1320-1210 | Carboxylic Acid (C-O) | Stretch | Strong |

| ~1100 | Ether (C-O-C) | Stretch | Strong |

Reference data derived from standard IR correlation tables.[5][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through fragmentation analysis. When subjected to electron impact (EI) ionization, the molecule will fragment in predictable ways.

Expected Fragmentation Patterns:

-

Molecular Ion (M⁺): A peak at m/z = 130. While carboxylic acids can sometimes show weak molecular ion peaks, its observation is the first confirmation of the molecular weight.[9][10]

-

Loss of Hydroxyl Radical (M-17): Alpha-cleavage next to the carbonyl can lead to the loss of ·OH, resulting in a fragment at m/z = 113.[10]

-

Loss of Carboxyl Group (M-45): A prominent peak is expected at m/z = 85, corresponding to the loss of the ·COOH group, leaving the stable tertiary carbocation of the 3-methyltetrahydrofuran ring.[11][12]

-

Ring Opening & Further Fragmentation: The THF ring itself can cleave. A key fragment for the parent 3-methyl-THF is observed at m/z = 56, which may also appear here.[13]

Expert Insight: The m/z = 85 fragment is highly diagnostic. Its stability (a tertiary carbocation) makes this fragmentation pathway highly favorable, and it strongly suggests the presence of the methyl group and the carboxylic acid at the same quaternary carbon.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each proton and carbon atom dictates its chemical shift (δ) in the NMR spectrum. The electron-withdrawing effects of the ether oxygen and the carboxylic acid group are the primary influences on the chemical shifts observed.

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| 1 (CH₃) | ~1.3 (s, 3H) | ~25 | Aliphatic methyl on a quaternary carbon. |

| 2 (CH₂) | ~2.0-2.2 (m, 2H) | ~35 | Methylene protons adjacent to the quaternary center. |

| 4 (CH₂) | ~3.8-4.0 (m, 2H) | ~70 | Methylene protons adjacent to the ether oxygen (deshielded). |

| 5 (COOH) | ~12.0 (s, br, 1H) | ~180 | Highly deshielded acidic proton.[8] |

| C3 (Quaternary) | - | ~45 | Quaternary carbon attached to methyl and carboxyl groups. |

| C-O (Ether) | - | ~75 | Carbon of the ether linkage adjacent to the quaternary center. |

Note: Predicted values are based on foundational NMR principles and data from similar structures.[14][15] Actual values may vary based on solvent and concentration.

Advanced 2D NMR for Connectivity Confirmation

While 1D NMR provides a list of parts, 2D NMR experiments build the complete picture by showing how those parts are connected.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the protons at C2 (~2.1 ppm) and C4 (~3.9 ppm), confirming their adjacency within the five-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the ¹H signal at ~1.3 ppm to the ¹³C signal at ~25 ppm (the methyl group), and so on for all CH₂ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structure. It reveals long-range (2-3 bond) correlations between protons and carbons.

-

Key Diagnostic Correlation: A strong correlation from the methyl protons (~1.3 ppm) to the quaternary carbon (C3, ~45 ppm), the adjacent methylene carbon (C2, ~35 ppm), and the carboxyl carbon (~180 ppm) would provide undeniable proof of the core structure. This single experiment validates the entire quaternary center's substitution pattern.

-

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[16]

-

Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton exchange is slower, resulting in a sharper -COOH signal that is less likely to be broadened into the baseline.[8]

-

-

Transfer & Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Referencing: Use the residual solvent peak as a primary internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). For highly accurate work, a dedicated internal standard like TMS can be used, but is often unnecessary with modern spectrometers.[16][17]

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a broadband proton-decoupled 1D ¹³C spectrum.

-

Acquire standard 2D COSY, HSQC, and HMBC experiments using the instrument manufacturer's default parameter sets, adjusting spectral widths as needed to encompass all signals.

-

Journal-Quality Data: For publication, report chemical shifts to two decimal places for ¹H and one for ¹³C, and include field strength, solvent, and temperature.[18]

-

Protocol 2: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile organic solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Method: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.

-

MS Method: Acquire data in Electron Ionization (EI) mode over a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern to the expected pathways described in Section 1.3.

Protocol 3: Chiral Analysis

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Distinguishing and separating these is crucial, particularly in a pharmaceutical context.[2]

-

Technique: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[19]

-

Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for separating a wide range of chiral compounds.

-

Method Development (Starting Point):

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to ensure the analyte is in a single protonation state.

-

Detection: UV detection (low wavelength, ~210 nm) is suitable as the carboxyl group has a weak chromophore.

-

-

Analysis: Injection of the racemic mixture should result in two baseline-separated peaks, corresponding to the two enantiomers.

Part 4: Data Synthesis and Visualization

The power of this multi-technique approach lies in the synthesis of all data points to build an unassailable structural proof.

Workflow for Structural Elucidation

The logical flow from initial sample to confirmed structure is a critical process.

Caption: Overall workflow for the structural analysis of 3-MTHF-3-CA.

Visualizing Key NMR Connectivity

An HMBC correlation map provides a clear visual representation of the most important bonding information.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Conclusion

The structural analysis of this compound is a clear example of the synergy between modern analytical techniques. While IR and MS provide rapid, high-level functional group and molecular weight information, it is the detailed, multi-dimensional data from NMR spectroscopy that allows for the definitive assembly of the molecular puzzle. By following the logical workflows and robust protocols outlined in this guide, researchers can achieve an unambiguous, high-confidence structural assignment essential for advancing their work in chemical synthesis and drug development.

References

-

Timmerman JC, Filiberti S. "Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives." Synfacts, 2024. [Link]

-

Wolfe, J. P. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." National Institutes of Health, [Link]

-

"IR Spectroscopy Tutorial: Carboxylic Acids." University of Calgary, [Link]

-

Abreu, A. et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." National Institutes of Health, 2023. [Link]

-

"Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 2024. [Link]

-

"Spectroscopy of Carboxylic Acids and Nitriles." OpenStax, 2023. [Link]

-

"Carbonyl compounds - IR spectroscopy." Masaryk University, [Link]

-

"Chiral Separation Techniques." Chemist Library, [Link]

-

"NMR spectroscopy of small molecules in solution." Royal Society of Chemistry, 2024. [Link]

-

"NMR Sample Preparation." Iowa State University, [Link]

-

"NMR Guidelines for ACS Journals." American Chemical Society, [Link]

-

"NMR Sample Preparation." University of Ottawa, [Link]

-

"3-Methyltetrahydrofuran." National Institutes of Health, [Link]

-

"Synthesis of chiral tetrahydrofuran derivatives." ResearchGate, 2009. [Link]

-

"Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." MDPI, 2023. [Link]

-

"3-Methyltetrahydrofuran." SpectraBase, [Link]

-

"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]

-

"CHAPTER 2 Fragmentation and Interpretation of Spectra." University of Central Florida, [Link]

-

"Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids." YouTube, 2023. [Link]

-

"Mass Spectrometry: Fragmentation." University of Arizona, [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2 [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR spectrum [chemicalbook.com]

- 15. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR spectrum [chemicalbook.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubsapp.acs.org [pubsapp.acs.org]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 3-methyloxolane-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxolane-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Methyloxolane-3-carboxylic acid (CAS: 1158760-45-2, Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) represents a class of heterocyclic compounds whose substituted oxolane (tetrahydrofuran) framework is a common motif in pharmacologically active molecules.[1] Its proper characterization is paramount for understanding its chemical reactivity, metabolic fate, and potential as a synthetic building block.

This guide provides a comprehensive, predictive analysis of the key . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, establishing a self-validating analytical framework for researchers.

Molecular Structure: The Foundation for Spectral Interpretation

Before delving into spectroscopy, a structural assessment is critical. The molecule's architecture dictates its spectral "fingerprint." Key features of 3-methyloxolane-3-carboxylic acid include:

-

An Oxolane (Tetrahydrofuran) Ring: A five-membered saturated ether ring.

-

A Quaternary Carbon (C3): A carbon atom single-bonded to four other non-hydrogen atoms (C2, C4, a methyl group, and the carboxyl carbon). This lack of an attached proton has significant NMR implications.

-

A Carboxylic Acid Moiety (-COOH): This functional group is rich in spectroscopic handles, including a highly characteristic acidic proton, a carbonyl carbon, and distinct IR vibrational modes.

-

Diastereotopic Protons: The substitution at C3 renders the geminal protons on the adjacent C2 and C4 carbons chemically non-equivalent, a phenomenon known as diastereotopicity, which is readily observable in ¹H NMR.

Caption: Molecular structure of 3-methyloxolane-3-carboxylic acid.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.[2] For carboxylic acids, intermolecular hydrogen bonding, which leads to the formation of stable dimers, dominates the appearance of the spectrum, causing significant peak broadening.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this type of compound due to its simplicity and lack of sample preparation, which avoids potential artifacts from grinding or solvent use.[5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any intrinsic absorbance from the crystal.

-

Sample Application: Place a small amount (a few milligrams) of the 3-methyloxolane-3-carboxylic acid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[7]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum is expected to be dominated by the carboxylic acid dimer features.

| Predicted Peak (cm⁻¹) | Vibration Type | Intensity & Characteristics | Rationale & Causality |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Strong, Very Broad | This exceptionally broad feature is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][8] It often overlaps with the C-H stretching region. |

| ~2970, ~2880 | C-H stretch (Aliphatic) | Medium, Sharp | Arises from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the oxolane ring. |

| 1725 - 1700 | C=O stretch (Carbonyl) | Strong, Sharp | Characteristic of the carbonyl in a saturated carboxylic acid dimer.[2][9] The position is slightly lower than for a monomer due to hydrogen bonding. |

| 1320 - 1210 | C-O stretch (Coupled) | Medium, Broad | Results from a coupled vibration involving the C-O single bond and O-H bending within the carboxyl group. |

| ~1100 | C-O-C stretch (Ether) | Strong | The characteristic asymmetric stretch of the C-O-C linkage within the saturated oxolane ring. |

| 960 - 900 | O-H bend (Out-of-Plane) | Medium, Broad | Another characteristic, broad peak for the carboxylic acid dimer, often referred to as the O-H wag.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The chemical environment of each proton and carbon atom is mapped with high precision.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-methyloxolane-3-carboxylic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Solvent Choice: The choice of solvent is critical.

-

CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. In CDCl₃, the acidic proton signal is typically very broad and appears far downfield (10-13 ppm).[8][11]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that can disrupt hydrogen bonding dimers. The acidic proton signal may be sharper and still appear downfield.

-

D₂O (Deuterium Oxide): Adding a drop of D₂O will cause the acidic -COOH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum. This "D₂O shake" is a definitive test for exchangeable protons like those in acids and alcohols.[12]

-

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

-

For ¹³C NMR: A proton-decoupled experiment is standard. Due to the longer relaxation times of carbon nuclei (especially quaternary carbons), a longer relaxation delay (5-10 seconds) may be required to obtain accurate integrals, although this is not typically necessary for simple identification. The carbonyl carbon signal is often weaker.[4]

-

Predicted ¹H NMR Spectrum

The asymmetry introduced by the C3 substituents leads to distinct signals for nearly all protons.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| -COOH | 10.0 - 13.0 | Broad Singlet (s) | 1H | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and magnetic anisotropy of the C=O bond. Broadening is due to hydrogen bonding and chemical exchange.[12] |

| -CH₂- (C5) | ~3.8 - 4.0 | Triplet (t) or Multiplet (m) | 2H | These protons are adjacent to the highly electronegative ether oxygen, shifting them significantly downfield. |

| -CH₂- (C2) | ~3.6 - 3.8 | Multiplet (m) | 2H | Also adjacent to the ether oxygen. These two protons are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by coupling to C4 protons. |

| -CH₂- (C4) | ~2.2 - 2.5 | Multiplet (m) | 2H | These protons are alpha to the quaternary carbon. They are diastereotopic and will show complex splitting from coupling to each other (geminal) and the C5 protons (vicinal). |

| -CH₃ | ~1.4 | Singlet (s) | 3H | The methyl group is attached to a quaternary carbon, so it has no adjacent protons to couple with, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon atoms.

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale & Causality |

| -C OOH | 175 - 185 | The carbonyl carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another.[4][9] This signal is often weak. |

| -C H₂- (C5) | 68 - 72 | This carbon is adjacent to the ether oxygen, causing a significant downfield shift. |

| -C H₂- (C2) | 65 - 70 | Similar to C5, this carbon is deshielded by the adjacent ether oxygen. |

| C 3 (Quaternary) | 45 - 55 | The quaternary carbon is deshielded by both the ether oxygen (gamma effect) and the carboxyl group. |

| -C H₂- (C4) | 35 - 45 | This aliphatic carbon is less deshielded as it is further from the ether oxygen. |

| -C H₃ | 20 - 30 | The methyl carbon is in a typical aliphatic region, appearing furthest upfield. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample can be introduced via a Gas Chromatography (GC) column if it is sufficiently volatile and thermally stable, or via a direct insertion probe.

-

Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-methyloxolane-3-carboxylic acid is 130.14. The molecular ion peak is expected at m/z = 130 . Carboxylic acids often show a weak or absent molecular ion peak in EI-MS.[12]

Key predicted fragmentation pathways include:

-

Loss of the Carboxyl Group: A common cleavage for carboxylic acids is the loss of the -COOH radical, leading to a fragment at m/z = 130 - 45 = 85 .

-

Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation for ethers. This could lead to multiple pathways and resulting fragments.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a sufficiently long chain, other rearrangements are possible.

Caption: A self-validating workflow for structural elucidation.

Conclusion

This guide outlines the predictive spectroscopic characteristics of 3-methyloxolane-3-carboxylic acid. The true power of these techniques lies in their synergy; the IR spectrum confirms the presence of the carboxylic acid and ether functional groups, the detailed ¹H and ¹³C NMR spectra provide the exact atomic connectivity and stereochemical relationships, and the mass spectrum validates the molecular weight and offers corroborating structural information through fragmentation. By understanding the causal principles behind the data, researchers can confidently assign the structure of this molecule and similar chemical entities, ensuring the integrity and reliability of their scientific endeavors.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Wen, Z. Q., & Lipp, E. D. (2002). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 106(45), 10978–10986. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2024, August 21). FT-IR Microscopy: Sampling by Transmission. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyltetrahydrofuran. PubChem Compound Database. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]

-

Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2422–2425. [Link]

-

Chemistry Steps. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. 3-METHYLOXOLANE-3-CARBOXYLIC ACID | CAS 1158760-45-2 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. rtilab.com [rtilab.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fiveable.me [fiveable.me]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

The Tetrahydrofuran Carboxylic Acid Scaffold: A Privileged Motif in Modulating Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring, a five-membered saturated oxygen-containing heterocycle, is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding interactions contribute to its role as a versatile scaffold in medicinal chemistry. When substituted with a carboxylic acid functional group, the resulting tetrahydrofuran carboxylic acid core presents a unique combination of a polar, ionizable group and a lipophilic heterocyclic ring system. This duality allows for a wide range of interactions with biological targets, leading to a diverse spectrum of pharmacological activities.[3][4]

This technical guide provides a comprehensive overview of the biological activities associated with substituted tetrahydrofuran carboxylic acids. We will delve into their multifaceted roles in oncology, virology, inflammation, metabolic disorders, and neuroprotection. Furthermore, this guide will explore the critical structure-activity relationships (SAR) that govern their potency and selectivity. Finally, we will present detailed, field-proven experimental protocols for the evaluation of these biological activities, offering insights into the causal relationships behind experimental design and ensuring the generation of robust and reliable data.

A Spectrum of Biological Activities: From Pathogen Inhibition to Cellular Protection

Substituted tetrahydrofuran carboxylic acids have emerged as potent modulators of various physiological and pathological processes. Their biological effects are diverse and are intricately linked to the nature and position of substituents on the THF ring.

Antimicrobial and Antiviral Activity: Disrupting Pathogen Replication

The tetrahydrofuran carboxylic acid scaffold serves as a crucial building block in the synthesis of potent antimicrobial and antiviral agents.

-

Antibacterial Action: Certain derivatives are key intermediates in the production of β-lactam antibiotics, such as Faropenem sodium. These compounds function by inhibiting bacterial cell wall synthesis, a critical process for bacterial viability. The stereochemistry of the tetrahydrofuran ring is paramount for the effective inhibition of the transpeptidase enzymes responsible for cross-linking the peptidoglycan layer.[5][]

-

Antiviral Applications: The THF motif is integral to the design of several antiviral drugs. For instance, (R)-Tetrahydrofuran-2-carboxylic acid is a key component in the synthesis of Baloxavir Marboxil, an influenza virus inhibitor. Furthermore, substituted bis-tetrahydrofurans have been extensively investigated as potent P2 ligands in HIV-1 protease inhibitors.[7][8] These molecules are designed to fit into the hydrophobic S2 subsite of the HIV-1 protease active site, forming crucial hydrogen bonds and van der Waals interactions with the enzyme's backbone, thereby inhibiting its function and preventing viral maturation.[8][9]

Anticancer Activity: Targeting Tumor Cell Proliferation and Survival

Several substituted tetrahydrofuran derivatives have demonstrated significant anticancer properties through various mechanisms.

-

Inhibition of Tumor Cell Growth: 2,3,5-substituted tetrahydrofurans have been identified as cancer chemopreventive agents, exhibiting significant growth inhibition in various human tumor cell lines.[10] Some compounds have shown specificity towards particular cancer cell types, such as leukemia.[10]

-

Targeting Fatty Acid Synthase (FASN): 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a synthetic FASN inhibitor, has shown therapeutic potential in several cancer models.[11] FASN is often overexpressed in cancer cells, and its inhibition leads to a decrease in the production of fatty acids required for membrane synthesis and signaling, ultimately inducing apoptosis.[12]

-

Splicing Modulation: While a tetrahydrofuran analog of the natural product FR901464 was found to be significantly less potent than its tetrahydropyran counterpart, this highlights the critical role of the heterocyclic ring in presenting the active epoxide moiety to the spliceosome, a key target in some cancers.[13]

Anti-inflammatory Activity: Modulating the COX Enzymes

Substituted tetrahydrofurans have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, 5-hydroxymethyl- and 5-carboxyl-2,3-diaryl-tetrahydro-furan-3-ols have shown appreciable COX-2 inhibition and selectivity.[14] The substituents on the phenyl rings and the C-5 position of the tetrahydrofuran ring play a significant role in their interaction with the active site of COX-2, influencing their inhibitory activity.[14]

Neuroprotective Effects: Shielding Neurons from Damage

The tetrahydrofuran scaffold is also found in compounds with neuroprotective properties.

-

Neurotrophic and Neuroprotective Lignans: 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have been shown to promote neuronal survival and neurite outgrowth.[15] These compounds have also demonstrated the ability to protect hippocampal neurons against cytotoxicity induced by amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion (MPP+), suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[15]

-

Modulation of Glutamate Excitotoxicity: Given the prevalence of carboxylic acid moieties in neuroactive compounds, substituted tetrahydrofuran carboxylic acids are being explored for their potential to modulate glutamate receptor activity and protect against excitotoxicity, a common pathway of neuronal death in various neurological disorders.[4]

Structure-Activity Relationship (SAR) Insights: Decoding the Molecular Determinants of Activity

The biological activity of substituted tetrahydrofuran carboxylic acids is highly dependent on the nature, position, and stereochemistry of the substituents on the tetrahydrofuran ring.

-

Substitution Pattern: The substitution pattern on the THF ring is critical. For instance, in HIV protease inhibitors, C4-substituted bis-tetrahydrofurans were designed to form additional hydrogen-bonding interactions with the protease backbone, enhancing potency.[7] In the case of COX-2 inhibitors, the substituents on the two phenyl rings and the group at the C-5 position of the tetrahydrofuran ring significantly affect their activity.[14]

-

Stereochemistry: The stereochemistry of the substituents is often a determining factor for biological activity. In the synthesis of β-lactam antibiotics, the precise stereochemistry of (R)-Tetrahydrofuran-2-carboxylic acid is crucial for the final antibiotic's ability to inhibit bacterial cell wall synthesis. Similarly, in the development of STAT3 inhibitors, the (R)-enantiomer of a proline-linked tetrahydrofuran analogue showed significantly improved potency compared to the (S)-enantiomer.[16]

-

Carboxylic Acid and its Isosteres: The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein.[17] However, in drug design, it is sometimes replaced with bioisosteres, such as tetrazoles, to improve metabolic stability and pharmacokinetic properties without sacrificing the necessary acidic character for target binding.

Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of substituted tetrahydrofuran carboxylic acids. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Anticancer Activity: Cell Viability Assessment using the MTT Assay

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[10] The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the substituted tetrahydrofuran carboxylic acid derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[13]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

-

Incubation: Incubate the plate for 1.5 hours at 37°C to allow for formazan crystal formation.[13]

-

Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: The inclusion of a vehicle control establishes the baseline for 100% cell viability. The positive control validates that the assay can detect a cytotoxic effect. A dose-dependent decrease in viability with the test compound provides strong evidence of its cytotoxic/cytostatic activity.

Diagram of the MTT Assay Workflow

Caption: Simplified diagram of the FASN pathway in cancer cells.

Conclusion

Substituted tetrahydrofuran carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their versatility stems from the unique combination of the flexible, hydrogen-bond-accepting tetrahydrofuran ring and the ionizable, hydrogen-bond-donating/accepting carboxylic acid group. As demonstrated, these compounds have shown significant promise as antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.

The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the design of more potent and selective therapeutic agents. The robust experimental protocols outlined in this guide provide a framework for the accurate and reliable assessment of their biological activities, facilitating the translation of promising lead compounds from the laboratory to the clinic. The future of drug discovery will likely see the further exploitation of the tetrahydrofuran carboxylic acid motif in the development of novel therapies for a wide range of human diseases.

References

- The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. Vertex AI Search.

- 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols. PubMed.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.

- Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed.

- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.

- Application Notes and Protocols for HIV-1 Protease Inhibitor Screening. Benchchem.

- Unlocking Chemical Synthesis: The Role of Tetrahydrofuran-2-carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PubMed Central.

- Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Royal Society of Chemistry.

- 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. PubMed.

- 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. PubMed.

- Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. PubMed.

- Measuring HIV Protease Activity: A Detailed Guide for Researchers. Benchchem.

- The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. MDPI.

- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric). Abcam.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.

- Tetrahydrofuran (THF)-containing natural products and biological activities.

- Inhibition of Cell Wall Biosynthesis by Antibiotics. Sigma-Aldrich.

- Antibiotics Inhibit Cell Wall Synthesis. BOC Sciences.

- Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.

- Carboxyfullerenes as neuroprotective agents. PubMed.

- Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable.

- Structure Activity Rel

Sources

- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

literature review of 3-Methyltetrahydrofuran-3-carboxylic acid

An In-depth Technical Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of naturally occurring compounds and synthetic molecules of biological importance. Its prevalence in acetogenins, polycyclic ethers, and lignans underscores its significance as a "privileged" scaffold in medicinal chemistry.[1] Derivatives of substituted tetrahydrofurans have demonstrated potential as antitumor agents and potent antagonists for very late antigen-4 (VLA-4), which are implicated in inflammatory diseases like asthma and multiple sclerosis.[1]

Within this valuable class of compounds, this compound stands out as a versatile chiral building block. Its stereocenter and functional handles—a stable ether ring and a reactive carboxylic acid—make it a strategic starting point for constructing complex molecular architectures. The ability to synthesize this molecule in high optical purity is critical for its application in drug development, where stereochemistry often dictates efficacy and safety.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the available information on the synthesis, properties, and reactivity of this compound, with a focus on its practical application as a key intermediate in the synthesis of advanced pharmaceutical candidates.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its fundamental properties and expected spectroscopic characteristics can be established from its structure and data for related compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 1158760-45-2 (Racemate) | [3][4] |

| CAS Number | 2322930-18-5 ((S)-enantiomer) | [2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic signature.

-

Infrared (IR) Spectroscopy : The most prominent feature will be a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp, strong carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. The C-O stretching of the ether will appear in the 1050-1150 cm⁻¹ range.[5]

-

¹H NMR Spectroscopy : The spectrum would show signals for the methyl group (a singlet), the methylene protons of the THF ring (complex multiplets), and a deshielded, broad singlet for the acidic proton of the carboxyl group, which is exchangeable with D₂O. Protons alpha to the carbonyl group typically resonate in the 2.0-3.0 ppm range.[5]

-

¹³C NMR Spectroscopy : The carbonyl carbon is expected to be significantly deshielded, appearing in the 170-180 ppm range.[5] The quaternary carbon bearing the methyl and carboxyl groups, the methyl carbon, and the methylene carbons of the THF ring would also be observable at distinct chemical shifts. Spectral data for the parent compound, 3-Methyltetrahydrofuran, shows ring carbons at approximately 75.1, 67.5, 35.1, and 33.7 ppm, and the methyl carbon at 21.6 ppm.

Synthesis Strategies

The synthesis of chiral this compound and its derivatives is of significant interest. While a direct, one-pot synthesis is not prominently documented, logical and efficient routes can be designed based on established methodologies for constructing substituted tetrahydrofurans.

Proposed Synthesis from Chiral Lactone Precursors

A robust method for generating chiral tetrahydrofuran derivatives involves the reduction of chiral lactone carboxylic acids.[1][6] This approach offers excellent stereocontrol, as the chirality is established early in the synthetic sequence.

Causality in Experimental Design:

This multi-step pathway is advantageous because it separates the reduction of the carboxylic acid from the reduction of the more stable lactone.

-

Selective Carboxylic Acid Reduction: The free carboxylic acid is more reactive towards reducing agents like borane dimethyl sulfide complex (BH₃·SMe₂) than the lactone carbonyl. This allows for the selective formation of the lactone alcohol intermediate. A direct, one-step reduction of both carbonyls is often unselective and can lead to undesired side products like triols.[1]

-

Lactone Reduction: The subsequent reduction of the lactone to the ether is typically achieved under different conditions. A combination of a silane reducing agent (e.g., triethylsilane, Et₃SiH) and a Lewis acid (e.g., boron trifluoride etherate, BF₃·Et₂O) is effective for this transformation, yielding the desired tetrahydrofuran ring structure.[6]

-